6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide
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Description
6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran derivatives, a key structural component of this compound, have been found to exhibit various biological activities .
Mode of Action
Benzofuran derivatives have been known to interact with various biological targets, leading to a range of biological responses .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, depending on the specific derivative and its biological target .
Pharmacokinetics
The pharmacokinetic properties of benzofuran derivatives can vary widely, depending on the specific derivative and its physicochemical properties .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects .
Action Environment
The biological activity of benzofuran derivatives can be influenced by a variety of factors, including the specific biological target, the presence of other compounds, and the physicochemical properties of the environment .
Properties
IUPAC Name |
6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-15-5-3-13(10-19-15)17(23)21-20-16(22)6-2-11-1-4-14-12(9-11)7-8-24-14/h1-6,9-10H,7-8H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXTTBVRRCHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CC(=O)NNC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.